molecular formula C21H38BrN B584238 n-Hexadecylpyridinium-d5 Bromide CAS No. 143715-91-7

n-Hexadecylpyridinium-d5 Bromide

Cat. No.: B584238
CAS No.: 143715-91-7
M. Wt: 389.477
InChI Key: DVBJBNKEBPCGSY-KQSXXJGDSA-M
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Description

n-Hexadecylpyridinium-d5 Bromide is a stable isotope-labeled compound, where the hydrogen atoms in the molecule are replaced by deuterium (D5). It is a hexadecyl-substituted piperidine compound containing a bromide ion. This compound is primarily used as a reference standard in pharmaceutical testing and research .

Preparation Methods

The preparation of n-Hexadecylpyridinium-d5 Bromide typically involves a synthetic reaction. The process begins with the reaction of N-hexadecylpiperidine with deuterated hydrogen. This is followed by a bromination reaction using bromomethane to produce the final compound . The reaction conditions usually require controlled temperatures and specific solvents to ensure the purity and yield of the product.

Chemical Reactions Analysis

n-Hexadecylpyridinium-d5 Bromide undergoes various chemical reactions, including:

Scientific Research Applications

n-Hexadecylpyridinium-d5 Bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Hexadecylpyridinium-d5 Bromide involves its interaction with cell membranes and proteins. As a cationic surfactant, it can disrupt microbial cell membranes, leading to cell lysis. This property makes it useful as an antiseptic and disinfectant. The compound’s ability to form complexes with metal ions also plays a role in its inhibitory effects on corrosion .

Comparison with Similar Compounds

n-Hexadecylpyridinium-d5 Bromide can be compared with other similar compounds such as:

    Cetylpyridinium Bromide: Similar in structure but not deuterated. Used widely in mouthwashes and antiseptics.

    Hexadecyltrimethylammonium Bromide: Another cationic surfactant with similar applications in corrosion inhibition and as a phase transfer catalyst.

    Dodecyltrimethylammonium Bromide: A shorter chain analog with similar surfactant properties.

This compound stands out due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis.

Properties

IUPAC Name

2,3,4,5,6-pentadeuterio-1-hexadecylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1/i15D,17D,18D,20D,21D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBJBNKEBPCGSY-KQSXXJGDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CCCCCCCCCCCCCCCC)[2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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